molecular formula C17H17FN6O B6452655 2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile CAS No. 2549029-36-7

2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile

Cat. No.: B6452655
CAS No.: 2549029-36-7
M. Wt: 340.4 g/mol
InChI Key: KGRAPFFVPNCLMS-UHFFFAOYSA-N
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Description

2-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile is a bicyclic compound featuring a fused octahydrocyclopenta[c]pyrrol scaffold linked to a pyrimidine-4-carbonitrile moiety. The 5-fluoropyrimidinyloxy-methyl substituent at the 3a-position introduces steric and electronic complexity, which may enhance binding affinity to biological targets such as enzymes or receptors. The synthesis of such compounds typically involves nucleophilic substitution reactions between halogenated pyrimidines and bicyclic amines under acidic or basic conditions, as exemplified in related syntheses .

Properties

IUPAC Name

2-[3a-[(5-fluoropyrimidin-2-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]pyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-13-7-21-16(22-8-13)25-11-17-4-1-2-12(17)9-24(10-17)15-20-5-3-14(6-19)23-15/h3,5,7-8,12H,1-2,4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRAPFFVPNCLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)COC3=NC=C(C=N3)F)C4=NC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes: The synthesis of this compound involves multiple steps, starting with the preparation of intermediate structures. Commonly, the process begins with the formation of the fluoropyrimidine derivative, followed by the attachment of the octahydrocyclopentapyrrole moiety. The final step typically involves the addition of the pyrimidine-4-carbonitrile group. Reagents used include fluorinated pyrimidines, protecting groups, and various catalysts to drive the reactions.

  • Reaction Conditions: Conditions often include controlled temperature settings, use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and careful pH adjustments to optimize yields. Catalysts such as palladium or copper complexes might be employed to facilitate specific bond formations.

  • Industrial Production: Industrially, the production scales up with the use of large batch reactors, continuous flow systems, and enhanced purification processes, including chromatography and crystallization, to ensure high purity of the final product.

Chemical Reactions Analysis

Scientific Research Applications

  • Chemistry: Used as a building block for more complex molecules in synthetic organic chemistry.

  • Biology: Studied for its interactions with biological macromolecules.

  • Medicine: Potential pharmacological applications due to its unique structure, possibly including antiviral, anticancer, or antimicrobial properties.

  • Industry: Utilized in the development of new materials or chemical processes.

5. Mechanism of Action: The compound’s mechanism of action typically involves interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. By binding to these targets, it can inhibit or activate various biological pathways, resulting in its observed effects. The precise interactions often depend on its structural features, including the fluorinated pyrimidine moiety.

6. Comparison with Similar Compounds: Similar compounds might include other fluorinated pyrimidines or cyclopentapyrrole derivatives. These compounds are compared based on:

  • Unique Features: This compound stands out due to its specific substitution pattern and the presence of a nitrile group on the pyrimidine ring.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(3a-{[(5-fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carbonitrile can be contextualized against analogous bicyclic pyrimidine derivatives. Below is a comparative analysis based on molecular features, synthetic routes, and biological activity:

Table 1: Comparative Analysis of Bicyclic Pyrimidine Derivatives

Compound Name Molecular Weight Key Substituents Biological Activity/Application References
Target Compound : this compound 340.35 - 5-Fluoropyrimidin-2-yloxy-methyl
- Pyrimidine-4-carbonitrile
Potential RBP4 antagonist (inferred from structural analogs)
6-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxamide (46) 373.37 - 2-(Trifluoromethyl)phenyl
- Pyrimidine-4-carboxamide
RBP4 antagonist with demonstrated in vitro efficacy
5-Methyl-2-((3aR,5r,6aS)-5-(2-(trifluoromethyl)phenyl)hexahydrocyclopenta[c]pyrrol-2-yl)pyrimidine-4-carboxylic acid (42) 359.33 - 2-(Trifluoromethyl)phenyl
- Pyrimidine-4-carboxylic acid
Intermediate for RBP4 antagonists; improved solubility due to carboxylic acid group
3-(3a-{[(5-Fluoropyrimidin-2-yl)oxy]methyl}-octahydrocyclopenta[c]pyrrol-2-yl)pyrazine-2-carbonitrile (BK80914) 340.35 - 5-Fluoropyrimidin-2-yloxy-methyl
- Pyrazine-2-carbonitrile
Research chemical with structural similarity but distinct heterocyclic core (pyrazine vs. pyrimidine)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (3) 352.38 - Thiazol-5-yl
- 3-Hydroxyphenylamino
Kinase inhibitor with reported antiproliferative activity

Key Observations:

Structural Modifications and Bioactivity: The 5-fluoropyrimidinyloxy-methyl group in the target compound likely enhances metabolic stability compared to the 2-(trifluoromethyl)phenyl substituent in compounds 42 and 46 . Fluorine atoms are known to improve membrane permeability and resistance to oxidative metabolism.

Synthetic Routes :

  • The target compound’s synthesis may involve coupling a halogenated pyrimidine-4-carbonitrile (e.g., 2-chloropyrimidine-4-carbonitrile) with a bicyclic amine precursor, similar to methods used for compound 46 .
  • In contrast, carboxylated analogs like compound 42 require hydrolysis of nitriles or esters under basic conditions (e.g., LiOH/THF), which is unnecessary for the target compound’s nitrile group .

Therapeutic Potential: While direct biological data for the target compound are unavailable, its structural analogs (e.g., compound 46) show promise as RBP4 antagonists for treating age-related macular degeneration and metabolic disorders . The pyrimidine-4-carbonitrile moiety may offer superior binding to RBP4 compared to pyrimidine-5-carbonitriles (e.g., compound 3), which are more commonly associated with kinase inhibition .

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